Dimethylcrocetin

Description

Crocetin dimethyl ester has been reported in Crocus sativus with data available.

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

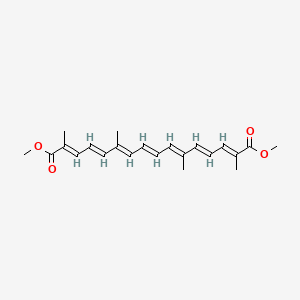

dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNHRKGZZFWUQZ-QORFUXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316719 | |

| Record name | Dimethylcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-54-6 | |

| Record name | Dimethylcrocetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5892-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcrocetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN DIMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethylcrocetin: A Technical Guide to its Anticancer Mechanism of Action

Abstract

Dimethylcrocetin (DMCT), a dicarboxylic acid carotenoid derived from saffron, is emerging as a compound of significant interest in oncology research. As a lipophilic derivative of crocetin, DMCT exhibits promising cytotoxic and pro-apoptotic activities across various cancer cell lines. This in-depth technical guide provides a comprehensive analysis of the current understanding of DMCT's mechanism of action in cancer cells, designed for researchers, scientists, and drug development professionals. We will delve into its effects on fundamental cellular processes including apoptosis and cell cycle progression, and explore its putative interactions with key oncogenic signaling pathways. This guide also offers detailed, field-proven experimental protocols to facilitate further investigation into this potent natural compound. While direct evidence for DMCT's modulation of specific signaling cascades is still developing, this whitepaper will also draw upon the more extensively studied mechanisms of its parent compound, crocetin, to propose potential avenues for future research.

Introduction: The Therapeutic Potential of Saffron Carotenoids in Oncology

Saffron, derived from the stigmas of Crocus sativus L., has a long history in traditional medicine. Modern phytochemical research has identified a rich array of bioactive constituents, among which the carotenoids, including crocins, crocetin, and their derivatives, are of particular interest for their pharmacological properties. This compound, the methyl ester derivative of crocetin, possesses a chemical structure that enhances its lipophilicity, potentially influencing its bioavailability and cellular uptake.[1] This unique characteristic, combined with its demonstrated anticancer effects, positions DMCT as a compelling candidate for further preclinical and clinical investigation. This guide aims to consolidate the existing knowledge on DMCT's anticancer mechanisms and provide a practical framework for its continued study.

Cytotoxic Activity of this compound Across Cancer Cell Lines

The primary indicator of a potential anticancer agent is its ability to induce cell death in malignant cells. This compound has demonstrated cytotoxic effects in a dose- and time-dependent manner against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50), a critical parameter in pharmacology, quantifies the concentration of a substance required to inhibit a biological process by 50%. The IC50 values for DMCT provide a quantitative measure of its potency.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (mg/mL) | Reference |

| A172 | Glioblastoma | 24 | 4.73 | [3] |

| 48 | 2.80 | [3] | ||

| 72 | 1.95 | [3] | ||

| TE671 | Rhabdomyosarcoma | Not Specified | Lower than A172 | [3] |

Note: The available literature provides specific IC50 values for a limited number of cell lines. Further research is required to establish a broader profile of DMCT's cytotoxic activity.

Core Anticancer Mechanisms of this compound

The anticancer activity of this compound is not merely cytotoxic but is orchestrated through a series of intricate molecular events that disrupt the fundamental processes of cancer cell survival and proliferation. The primary mechanisms identified to date are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A hallmark of many cancers is the evasion of apoptosis. Evidence suggests that DMCT can re-sensitize cancer cells to this essential process, primarily through the intrinsic or mitochondrial pathway.[2]

This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. Studies on glioblastoma and rhabdomyosarcoma cell lines have shown that DMCT treatment leads to an upregulation of the pro-apoptotic genes BAX and BID, while simultaneously downregulating the anti-apoptotic gene BCL2.[2][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Figure 1: Proposed intrinsic apoptotic pathway induced by DMCT.

Cell Cycle Arrest

Uncontrolled proliferation is a defining characteristic of cancer, resulting from a dysregulated cell cycle. The cell cycle is a tightly controlled process with checkpoints that ensure the fidelity of DNA replication and cell division. Emerging evidence suggests that saffron carotenoids, including potentially DMCT, can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]

While specific data on DMCT's effect on cell cycle distribution is still emerging, studies on the related compound, dimethylquercetin, have shown a significant increase in the fraction of cells in the G2/M phase.[5] This arrest is associated with the downregulation of key G2/M transition proteins such as cyclin B1, cdc2, and cdc25c, and the upregulation of the cyclin-dependent kinase inhibitor p21.[5] It is plausible that DMCT employs a similar mechanism, and further investigation into its effects on cell cycle regulatory proteins is warranted.

Putative Modulation of Key Oncogenic Signaling Pathways

While direct evidence specifically linking this compound to the modulation of major signaling pathways is currently limited, the well-documented effects of its parent compound, crocetin, provide a strong basis for hypothesizing potential mechanisms. The PI3K/Akt, MAPK, and JAK/STAT pathways are frequently dysregulated in cancer and are critical drivers of tumor growth, survival, and metastasis.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers.[6] Crocetin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[7] This inhibition is a key mechanism underlying crocetin's pro-apoptotic and anti-proliferative effects. Given the structural similarity, it is highly probable that DMCT also exerts its anticancer effects, at least in part, through the attenuation of PI3K/Akt signaling.

Figure 2: Hypothesized inhibition of the PI3K/Akt pathway by DMCT.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] The role of the MAPK pathway in cancer is complex, with different branches having either pro- or anti-tumorigenic effects depending on the cellular context. Crocetin has been shown to modulate MAPK signaling, in some cases leading to the activation of the pro-apoptotic JNK and p38 pathways, while inhibiting the pro-proliferative ERK pathway.[9][10] Investigating the specific effects of DMCT on the phosphorylation status of ERK, JNK, and p38 is a critical next step in elucidating its mechanism of action.

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, and its constitutive activation is a hallmark of many cancers.[11] The transcription factor STAT3, in particular, is a key oncogenic driver. Crocetin has been demonstrated to be a potent inhibitor of STAT3 activation in hepatocellular carcinoma cells by suppressing the activity of upstream kinases like JAK1 and JAK2.[2] This leads to the downregulation of STAT3 target genes involved in proliferation, survival, and angiogenesis.[2] Given the importance of this pathway in cancer, it is a high-priority target for investigation in the context of DMCT's anticancer activity.

Experimental Protocols for Investigating this compound's Mechanism of Action

To facilitate further research into the anticancer properties of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DMCT (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with DMCT at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

PI staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with DMCT as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of DMCT on the expression and phosphorylation status of key signaling proteins.

Protocol:

-

Protein Extraction: Treat cells with DMCT, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

This compound holds considerable promise as a novel anticancer agent. Its ability to induce apoptosis and potentially arrest the cell cycle in cancer cells provides a strong rationale for its further development. However, to fully realize its therapeutic potential, a more in-depth understanding of its molecular mechanisms is imperative.

Key areas for future research include:

-

Comprehensive Profiling of Anticancer Activity: Determining the IC50 values of DMCT across a broader panel of cancer cell lines from different tissues of origin.

-

Elucidation of Signaling Pathway Modulation: Conducting detailed studies, including Western blot analyses for phosphorylated proteins, to definitively establish the effects of DMCT on the PI3K/Akt, MAPK, and JAK/STAT pathways.

-

In Vivo Efficacy Studies: Evaluating the antitumor efficacy and safety profile of DMCT in preclinical animal models of cancer.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMCT to optimize its delivery and therapeutic window.

References

-

Zheng, Y. Z., et al. (2018). Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2019-2027. [Link]

-

Pistollato, F., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. [Link]

-

Bathaie, S. Z., & Mousavi, F. (2010). New applications and mechanisms of action of saffron and its important ingredients. Critical reviews in food science and nutrition, 50(8), 761-786. [Link]

-

Papadopoulou, S. K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. [Link]

-

Ramos, J. W. (2008). The regulation of extracellular signal-regulated kinase (ERK) in mammalian cells. The international journal of biochemistry & cell biology, 40(12), 2707-2719. [Link]

-

Owen, K. L., Brockwell, N. K., & Parker, B. S. (2019). JAK-STAT signaling in cancer: The role of STAT3. Cancers, 11(8), 1141. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]

-

Pistollato, F., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. PubMed, 35739971. [Link]

-

Sun, L., et al. (2020). Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway. Journal of Food Biochemistry, 44(9), e13369. [Link]

- Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2017). Thymoquinone-induced apoptosis in human breast cancer cells: involvement of caspases and reactive oxygen species. Journal of cellular physiology, 232(3), 593-602.

-

Festuccia, C., et al. (2008). Crocetin inhibits invasiveness of MDA-MB-231 breast cancer cells via downregulation of matrix metalloproteinases. Nutrition and cancer, 60(6), 804-811. [Link]

-

Lin, H., et al. (2024). The effects of crocetin on PI3K/AKT signaling pathway, and the relative expressions of inflammatory factors and apoptosis-related proteins in mice with depression-like phenotypes. Journal of Ethnopharmacology, 321, 117565. [Link]

-

Choi, J. H., et al. (2018). Kaempferol induces apoptosis in human colorectal cancer cells via the p38 mitogen-activated protein kinase pathway. Food and chemical toxicology, 118, 59-66. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Crocetin imparts antiproliferative activity via inhibiting STAT3 signaling in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3, 3'-Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacological Architecture of Dimethylcrocetin (DMC)

Bioavailability, Signaling, and Translational Potential

Executive Summary

Dimethylcrocetin (DMC) represents a critical structural modification of the carotenoid crocetin. While the natural glycosides (crocins) are water-soluble and the dicarboxylic acid (crocetin) is amphiphilic, DMC is the dimethyl ester derivative, engineered or isolated to maximize lipophilicity. This structural shift fundamentally alters its pharmacokinetics, membrane permeability, and binding affinity to plasma proteins like Human Serum Albumin (HSA), making it a high-value target for oncological and cardiovascular research.

This guide dissects the biological activity of DMC, moving beyond generic "antioxidant" claims to isolate specific molecular cascades (PI3K/Akt inhibition, Bax/Bcl-2 modulation) and providing reproducible protocols for its synthesis and application.

Physicochemical Profile & Pharmacokinetics

The primary barrier to the therapeutic efficacy of natural saffron apocarotenoids is bioavailability. DMC addresses this via esterification.[1]

Key Differentiators:

-

Lipophilicity: DMC is highly soluble in organic solvents (chloroform, DMSO) and interacts deeply with the hydrophobic core of lipid bilayers, unlike crocin which remains in the aqueous phase or surface-bound.

-

Albumin Transport: DMC binds HSA with a binding constant (

) significantly higher than that of crocetin ( -

Metabolic Fate: While DMC enhances initial barrier crossing (gut/blood-brain barrier), it functions largely as a prodrug, undergoing hydrolysis by plasma esterases to release the active crocetin moiety intracellularly.

Table 1: Comparative Physicochemical Properties

| Property | Crocin (Glycoside) | Crocetin (Acid) | This compound (Ester) |

| Solubility | Water-soluble | Amphiphilic | Highly Lipophilic |

| Cellular Uptake | Low (requires transport) | Moderate (passive diffusion) | High (passive diffusion) |

| HSA Binding ( | Low Interaction | ||

| Primary Utility | Nutraceutical / Oral | Metabolite | Drug Delivery / CNS Target |

Mechanistic Signaling in Oncology

DMC exhibits potent cytotoxicity against glioblastoma (A172), rhabdomyosarcoma (TE671), and leukemia (Molt-4) lines. Its mechanism is distinct from non-specific oxidative damage; it orchestrates a programmed cell death cascade.

2.1 The Apoptotic Trigger

DMC functions as a molecular switch for the Bcl-2 family proteins.

-

Bcl-2 Downregulation: DMC suppresses the expression of the anti-apoptotic protein Bcl-2.

-

Bax Upregulation: Concurrently, it upregulates the pro-apoptotic effector Bax.[1]

-

Mitochondrial Permeabilization: The Bax/Bcl-2 ratio shift compromises the mitochondrial outer membrane, releasing Cytochrome C.

-

Caspase Activation: This triggers the intrinsic caspase-9/caspase-3 cascade, leading to DNA fragmentation.

2.2 PI3K/Akt/mTOR Inhibition

In high-grade tumors, the PI3K/Akt pathway is constitutively active, driving survival. DMC acts as an inhibitor upstream of Akt, reducing phosphorylation at Ser473. This inhibition is critical for sensitizing resistant tumor cells to conventional chemotherapy.

Visualization: DMC-Induced Apoptotic Signaling

Caption: DMC inhibits the PI3K survival pathway while simultaneously shifting the Bax/Bcl-2 ratio to trigger intrinsic apoptosis.

Cardiovascular & Antioxidant Activity

Unlike standard antioxidants that merely scavenge radicals in the aqueous phase, DMC's lipophilicity allows it to intercalate into cell membranes.

-

Lipid Peroxidation Inhibition: DMC effectively halts the chain reaction of lipid peroxidation (LPO) within the membrane bilayer, protecting structural integrity during oxidative stress (e.g., ischemia-reperfusion).

-

Foam Cell Reduction: In atherosclerosis models, DMC reduces the uptake of oxidized LDL by macrophages, thereby inhibiting foam cell formation—the hallmark of early plaque development.

Experimental Protocols (Self-Validating Systems)

Protocol A: Semi-Synthesis of DMC from Saffron

Rationale: Total synthesis is complex. Derivatization from natural crocin is cost-effective and yields high-purity DMC.

Reagents: Saffron stigmas, Methanol (MeOH), HCl, Chloroform, Silica Gel.

-

Extraction: Macerate 1g Saffron stigmas in 50mL 50% EtOH for 4 hours. Centrifuge and collect supernatant.

-

Alkaline Hydrolysis (Methylation):

-

Note: Direct acid-catalyzed methylation is preferred for DMC.

-

Suspend residue or extract in 1% HCl in Methanol (anhydrous).

-

Reflux at 60°C for 4–6 hours. The acid catalyzes the transesterification of the glycosidic bonds to methyl esters.

-

-

Partitioning: Evaporate MeOH. Resuspend residue in water.[2] Extract 3x with Chloroform (DMC will partition into the organic phase; unreacted crocin stays in aqueous).

-

Purification: Dry chloroform layer over

. Evaporate. Purify via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5). -

Validation: Check purity via HPLC (C18 column, detection at 440nm). DMC elutes significantly later than crocetin due to hydrophobicity.

Protocol B: In Vitro Cytotoxicity Assay (Solubility Control)

Rationale: DMC precipitates in aqueous media. Improper solubilization leads to false negatives.

-

Stock Preparation: Dissolve DMC in 100% DMSO to create a 100 mM stock. Vortex until clear.

-

Serial Dilution: Dilute stock into serum-free culture media immediately prior to use.

-

Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

-

Control: Vehicle control (Media + 0.5% DMSO) is mandatory.

-

-

Incubation: Seed A172 or HeLa cells (5,000 cells/well) in 96-well plates. Adhere for 24h. Treat with DMC (1–100 µM) for 48h.

-

Readout: Add CCK-8 or MTT reagent. Incubate 2h. Read absorbance.

-

Self-Check: If standard deviation between triplicates >10%, precipitation likely occurred. Sonicate stock before dilution next time.

-

Visualization: Synthesis & Assay Workflow

Caption: Workflow for converting hydrophilic Crocin to lipophilic DMC and subsequent solubilization for cell assays.

References

-

Kanakis, C. D., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry. Link

-

Moghadam, Z., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.[1][3] Antioxidants (Basel). Link

-

Kim, S. H., et al. (2014). Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines.[4] Biochemistry and Cell Biology. Link

-

Tarantilis, P. A., et al. (1994). Inhibition of growth and induction of differentiation of promyelocytic leukemia (HL-60) by carotenoids from Crocus sativus. Anticancer Research.[1] Link

-

Murcia, M. A., et al. (2009). Parabens as Agents for Improving Crocetin Esters' Shelf-Life in Aqueous Saffron Extracts.[2] Molecules. Link

Sources

Technical Guide: Dimethylcrocetin (DMCRT) Antioxidant Properties In Vitro

Executive Summary

Dimethylcrocetin (DMCRT) represents a critical evolution in the pharmacological application of saffron-derived apocarotenoids. Unlike its glycosylated precursor crocin (hydrophilic) or its dicarboxylic acid parent crocetin (amphiphilic/ionizable), DMCRT is a dimethyl ester.[1] This structural modification significantly enhances lipophilicity, facilitating passive diffusion across plasma membranes and the blood-brain barrier (BBB).

For drug development professionals, DMCRT offers a superior pharmacokinetic profile for intracellular targets compared to crude saffron extracts. This guide delineates the in vitro characterization of DMCRT, moving beyond simple radical scavenging to focus on its role as a modulator of the Nrf2/Keap1 cytoprotective pathway.

Part 1: Physicochemical Foundation & Solubility

Structural Advantage

The antioxidant potency of DMCRT is derived from its conjugated polyene chain (7 double bonds), which allows for electron delocalization and radical quenching. However, its distinct advantage lies in bioavailability.

-

Crocin: Highly water-soluble (gentiobiose sugar moieties), poor membrane permeability.

-

Crocetin: pH-dependent solubility; carboxyl groups can ionize, limiting passive transport.

-

DMCRT: Methyl esterification caps the carboxyl groups, locking the molecule in a non-ionic, lipophilic state ideal for cellular uptake.

Solubility Protocol (Critical for In Vitro Reproducibility)

Many in vitro studies fail due to precipitation of lipophilic compounds in aqueous media. DMCRT requires a specific solubilization strategy to prevent micro-crystallization, which causes false negatives in cellular assays.

The "Solvent-Exchange" Method:

-

Primary Stock: Dissolve pure DMCRT powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM. Vortex and sonicate for 30 seconds to ensure complete dissolution.

-

Aliquot & Store: Store at -20°C in amber tubes (light sensitive). Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into pre-warmed culture media (37°C) immediately prior to treatment.

-

Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.

-

Example: To achieve 10 µM DMCRT, add 1 µL of 10 mM stock to 10 mL of media.

-

Part 2: Mechanisms of Action

DMCRT operates via a dual-phase mechanism. While it possesses direct radical scavenging ability, its therapeutic relevance stems from the induction of endogenous antioxidant enzymes.

Phase I: Direct Scavenging (Stoichiometric)

DMCRT acts as a chain-breaking antioxidant. The polyene chain donates electrons or adducts with radicals (ROS) like hydroxyl (•OH) and peroxyl (ROO•) radicals, neutralizing them.[2][3]

-

Limitation: This is a "suicidal" mechanism; one molecule of DMCRT is consumed per radical quenched. It is insufficient for high-level oxidative stress protection in vivo.

Phase II: Genomic Regulation (Catalytic)

The primary value of DMCRT in drug development is its ability to activate the Nrf2/Keap1 Pathway . DMCRT acts as a mild electrophile (or generates electrophilic metabolites) that modifies cysteine residues on Keap1, preventing the ubiquitination of Nrf2.

Pathway Logic:

-

Basal State: Nrf2 is bound to Keap1 and targeted for proteasomal degradation.

-

Induction: DMCRT enters the cell; electrophilic stress dissociates Keap1.

-

Translocation: Stable Nrf2 moves to the nucleus.[3]

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[3]

-

Output: Upregulation of HO-1, NQO1, SOD, and CAT.

Visualization: Nrf2 Signaling Pathway

Figure 1: Mechanism of DMCRT-induced upregulation of Phase II antioxidant enzymes via the Nrf2/Keap1 axis.

Part 3: Experimental Assays & Data Interpretation

Cell-Free Assays (Screening Only)

These assays measure direct scavenging. They are useful for quality control of the compound but have low biological predictive value.

| Assay | Target Radical | Mechanism | DMCRT Performance Notes |

| DPPH | Organic Nitrogen Radical | H-atom transfer | Moderate activity. Less effective than Trolox due to steric hindrance of the polyene chain. |

| ABTS | Cation Radical | Electron transfer | Higher sensitivity than DPPH for lipophilic carotenoids. |

| FRAP | Ferric Ion ( | Reduction to | Measures reducing power, not radical scavenging. DMCRT shows dose-dependent activity.[1][4] |

Cellular Assays (Biological Validation)

To validate DMCRT for drug development, cellular models (e.g., H9c2 cardiomyocytes, SH-SY5Y neurons, or ARPE-19 retinal cells) must be used.

A. Intracellular ROS Detection (DCFH-DA Assay)

This is the gold standard for measuring general oxidative stress reduction.

-

Principle: Non-fluorescent DCFH-DA crosses the membrane, is deacetylated by esterases to DCFH, and oxidized by ROS to fluorescent DCF.

-

DMCRT Effect: Pre-treatment with DMCRT (1–10 µM) should significantly attenuate DCF fluorescence induced by stressors like

or TBHP.

B. Lipid Peroxidation (MDA/TBARS)

-

Principle: Measures Malondialdehyde (MDA), a byproduct of membrane lipid oxidation.

-

Relevance: Critical for DMCRT, as its lipophilicity positions it within the lipid bilayer, protecting membranes directly.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Intracellular ROS Scavenging Assay

Objective: Quantify DMCRT efficacy against

Materials:

-

Cell Line: SH-SY5Y or H9c2 (adherent).

-

Reagents: DMCRT Stock (10mM in DMSO), DCFH-DA (Sigma),

. -

Reader: Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

-

Seeding: Seed cells in 96-well black-walled plates (

cells/well). Incubate 24h. -

Pre-treatment: Remove media. Add fresh media containing DMCRT (0.1, 1, 5, 10 µM). Include Vehicle Control (0.1% DMSO). Incubate 24h (required for Enzyme induction/Phase II response).

-

Probe Loading: Wash cells 1x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C in the dark.

-

Wash: Wash 2x with PBS to remove extracellular probe.

-

Induction: Add

(e.g., 200 µM) in serum-free media. -

Measurement: Measure fluorescence immediately (T0) and every 15 min for 2 hours.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for evaluating intracellular ROS scavenging activity.

Protocol 4.2: Gene Expression Analysis (RT-qPCR)

To confirm the Nrf2 mechanism, quantify mRNA levels of downstream targets.

-

Treatment: Treat cells with DMCRT (optimum dose from ROS assay) for 6h, 12h, and 24h.

-

Extraction: Isolate Total RNA (Trizol or Column kit).

-

Primers: Use primers for NFE2L2 (Nrf2), HMOX1 (HO-1), and NQO1.

-

Normalization: Normalize against housekeeping gene (GAPDH or

-actin). -

Expectation: >2-fold increase in HO-1 mRNA indicates successful pathway activation.

References

-

Hatziagapiou, K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.[5] Antioxidants, 11(6), 1074.[5] [Link]

-

Kanakis, C. D., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 970–977. [Link]

-

Colapietro, A., et al. (2020). Antitumorigenic Effects of Crocetin in a Breast Cancer Model: Role of Nrf2/Keap1 Signaling. International Journal of Molecular Sciences, 21(23), 8966. [Link]

-

Tarantilis, P. A., et al. (1994). Inhibition of growth and induction of differentiation of promyelocytic leukemia (HL-60) by carotenoids from Crocus sativus. Anticancer Research, 14(5A), 1913-1918. [Link]

-

Ordoudi, S. A., et al. (2015). Structure–antioxidant activity relationship of crocin derivatives: A kinetic approach. Food Chemistry, 173, 1072-1077. [Link]

Sources

- 1. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethylcrocetin: Chemical Architecture, Synthesis, and Therapeutic Potential

Abstract

Dimethylcrocetin (DMC) is the dimethyl ester derivative of crocetin, a dicarboxylic acid carotenoid found in Crocus sativus (saffron). Unlike its glycosylated counterpart crocin, DMC exhibits enhanced lipophilicity, enabling superior membrane permeability and bioavailability. This technical guide provides a comprehensive analysis of DMC’s molecular architecture, physicochemical properties, and scalable synthesis protocols. It further elucidates its pharmacodynamic profile, distinguishing its specific activity in PI3K/Akt signaling modulation from the oxygen-diffusion enhancement properties primarily attributed to its hydrolyzed salt forms.

Chemical Structure & Molecular Architecture[1]

Structural Definition

This compound (IUPAC: dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate) is a symmetrical diterpenoid.[1][2][3][4][5][6][7][8] Its core consists of a polyene chain containing seven conjugated double bonds, flanked by four methyl groups along the chain and terminated by two methyl ester functional groups.

-

Molecular Formula:

[1][5] -

Stereochemistry: The biologically active form is the all-trans isomer. Cis-isomers (e.g., 13-cis) may form under thermal or photolytic stress but typically exhibit reduced thermodynamic stability and biological potency.

Structural Significance

The esterification of the terminal carboxyl groups fundamentally alters the molecule's interaction with biological systems compared to crocetin:

-

Lipophilicity: The methyl caps mask the polar carboxyl groups, significantly increasing the partition coefficient (LogP). This facilitates passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

-

Rigidity: The extended conjugated system creates a rigid "molecular rod" structure. This rigidity is hypothesized to influence membrane fluidity and the ordering of water molecules in the immediate hydrodynamic environment, a property critical to the "oxygen diffusion" mechanism discussed in Section 5.

Physicochemical Properties[1][2][3][4][9][10][11]

The following data provides a baseline for analytical characterization and formulation development.

| Property | Value / Characteristic | Notes |

| CAS Number | 5892-54-6 | |

| Physical State | Crystalline Solid | Brick-red to orange needles |

| Melting Point | ~222 °C | Decomposes at higher temperatures |

| Solubility | DMSO, Pyridine, Chloroform | Highly soluble in aprotic polar solvents |

| Insolubility | Water, Methanol (Cold) | Hydrophobic nature requires organic co-solvents for biological assays |

| UV-Vis | 430–460 nm | Solvent dependent (Solvatochromism); typical |

| Stability | Light & Heat Sensitive | Photo-isomerization occurs; store at -20°C in dark |

Synthesis and Extraction Protocols

Total Chemical Synthesis (Wittig Strategy)

For high-purity applications (drug standards), total synthesis is preferred over extraction to avoid isomeric mixtures and glycosidic impurities. The "C10 + 2(C5)" strategy using a Wittig-Horner reaction is the industry standard for efficiency.

Reaction Scheme:

-

C10 Core: 2,7-dimethylocta-2,4,6-trienedial (C10 dialdehyde).

-

C5 Wings: Methyl 2-(triphenylphosphoranylidene)propionate (or phosphonate equivalent).

-

Coupling: Double Wittig condensation yields the C20 skeleton.

Figure 1: Convergent synthesis pathway for this compound via double Wittig condensation.

Protocol Steps:

-

Reagent Prep: Dissolve 10 mmol of C10 dialdehyde and 22 mmol of the C5 phosphorane ylide in anhydrous dichloromethane (DCM).

-

Reflux: Heat the mixture to reflux under nitrogen atmosphere for 12 hours. The solution will darken as the polyene chain extends.

-

Quench & Wash: Cool to room temperature. Wash with water (3x) and brine. Dry organic layer over

. -

Purification: Evaporate solvent. Recrystallize the residue from hot chloroform/hexane to isolate the all-trans isomer (thermodynamically most stable) as red crystals.

Extraction from Crocus sativus (Saffron)

While less efficient for pure DMC production, this method is useful for obtaining a spectrum of crocetin derivatives.

-

Defatting: Wash saffron stigmas with petroleum ether to remove lipids.

-

Extraction: Extract pigments with methanol.

-

Hydrolysis (Optional): If pure DMC is desired from natural crocin (glycoside), alkaline hydrolysis (KOH) yields crocetin acid, which must then be methylated using methanol/acid (

) to generate DMC.

Analytical Profiling

To validate the synthesized or extracted compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

- 1.98 - 2.05 ppm (12H, s): Four methyl groups attached to the polyene chain (C9, C9', C13, C13').

-

3.76 ppm (6H, s): Two methyl ester groups (

-

6.0 - 7.5 ppm (Polyene Region): Complex splitting pattern characteristic of the conjugated alkene protons.

- 7.25 (dd): H-10, H-10'

- 6.6 - 6.8 (m): H-11, H-11', H-15, H-15' (central protons)

- 5.8 (d): H-14, H-14'

UV-Visible Spectroscopy

Solvent: Chloroform or Ethanol Profile:

- 1: ~434 nm

- 2: ~460 nm (Major peak)

-

Shoulder: ~410 nm

-

Diagnostic: The "fine structure" (three distinct peaks/shoulders) is characteristic of the all-trans polyene chromophore. Loss of this fine structure indicates cis-isomerization or degradation.

Pharmacological Mechanisms[1]

Oxygen Diffusion Enhancement (The "Crocetin" Effect)

A unique property often attributed to the crocetin scaffold (specifically trans-sodium crocetinate, TSC) is the ability to enhance oxygen diffusion through plasma.

-

Mechanism: The rigid hydrophobic backbone of the crocetin/DMC molecule is hypothesized to insert into the water lattice of blood plasma. This disruption reduces hydrogen bonding networks among water molecules, effectively lowering the viscosity/resistance of the aqueous layer surrounding erythrocytes.

-

DMC Specificity: While TSC is the clinical candidate (due to water solubility), DMC serves as a lipophilic prodrug. Once absorbed, plasma esterases likely hydrolyze DMC into the active crocetin anion, which then exerts the diffusion-enhancing effect.

Intracellular Signaling Modulation

DMC exhibits direct cytotoxic effects on cancer cells independent of oxygen diffusion.

Figure 2: Molecular mechanism of DMC-induced cytotoxicity in neoplastic cells.

-

PI3K/Akt/mTOR Inhibition: DMC suppresses the phosphorylation of Akt, a critical survival kinase. This leads to the downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), triggering mitochondrial apoptosis.

-

Antioxidant Activity: The conjugated double bond system acts as a potent radical scavenger, neutralizing ROS. However, at high concentrations in cancer cells, it can paradoxically induce oxidative stress-mediated apoptosis.

References

-

Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties."[1] Journal of Agricultural and Food Chemistry. Link

-

Shah, H. M., et al. (2021). "Crocetin and related oxygen diffusion-enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications." Chemical Biology & Drug Design. Link

-

Kyriakidis, K., et al. (2022). "An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines." Antioxidants.[1] Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

- Gainer, J. L. (2008). "Trans-sodium crocetinate for treating hypoxia/ischemia." Expert Opinion on Investigational Drugs. (Contextual reference for Oxygen Diffusion mechanism).

Sources

- 1. This compound | 5892-54-6 [chemicalbook.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crocetine dimethyl ester | Antioxidant | TargetMol [targetmol.com]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. jchr.org [jchr.org]

- 8. ajchem-b.com [ajchem-b.com]

An In-depth Technical Guide to the Interaction of Dimethylcrocetin with Human Serum Albumin

Introduction

Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of a wide array of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceuticals.[1] Its remarkable binding capacity significantly influences the pharmacokinetic and pharmacodynamic properties of many drugs.[1] Dimethylcrocetin (DMCRT), a dicarboxylic acid carotenoid derived from saffron, has garnered considerable interest for its potential therapeutic effects, including antioxidant properties.[2] Understanding the interaction between DMCRT and HSA is paramount for the development of DMCRT-based therapeutics, as this interaction governs its solubility, stability, and bioavailability.

This technical guide provides a comprehensive overview of the methodologies employed to characterize the binding of this compound to HSA. It is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols for key experimental techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

I. Biophysical Characterization of the this compound-HSA Interaction

A multi-faceted approach employing various spectroscopic and computational techniques is essential to fully elucidate the binding mechanism between this compound and HSA. This section will detail the principles and protocols for fluorescence quenching, UV-visible absorption spectroscopy, circular dichroism, and Fourier-transform infrared spectroscopy, complemented by in-silico molecular docking studies.

Fluorescence Quenching Spectroscopy: Unraveling the Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique for studying drug-protein interactions.[3] HSA's intrinsic fluorescence is primarily due to its tryptophan and tyrosine residues.[4] The binding of a ligand, such as this compound, in the vicinity of these fluorophores can lead to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching.[5] This quenching can occur through two primary mechanisms: dynamic quenching (collisional) and static quenching (formation of a ground-state complex).[5]

Rationale for Use:

By analyzing the quenching data, we can determine crucial binding parameters, including the binding constant (Ka), the number of binding sites (n), and the quenching mechanism. Temperature-dependent studies further allow for the calculation of thermodynamic parameters (ΔG, ΔH, and ΔS), which provide insights into the nature of the binding forces.[6][7]

Experimental Protocol: Fluorescence Titration

-

Preparation of Solutions:

-

Instrumentation Setup:

-

Titration Procedure:

-

Place a known volume of the HSA solution (e.g., 2 mL) into a 1 cm quartz cuvette and allow it to equilibrate at the desired temperature (e.g., 298 K, 308 K, 318 K).[8]

-

Record the initial fluorescence spectrum of the HSA solution (F0).

-

Successively add small aliquots (e.g., 5 µL) of the DMCRT stock solution to the HSA solution.[8]

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).

-

Correct for the inner filter effect if necessary, although at the low concentrations used, this effect is often negligible.[8]

-

-

Data Analysis:

-

Stern-Volmer Analysis: To determine the quenching mechanism, plot F0/F versus the concentration of the quencher ([Q]). The relationship is described by the Stern-Volmer equation: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] where Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher (typically ~10-8 s for HSA).[10]

-

Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the Hill plot model: log[(F0 - F)/F] = logKa + nlog[Q][10]

-

Thermodynamic Parameters: By determining the binding constant at different temperatures, the enthalpy change (ΔH) and entropy change (ΔS) can be calculated using the van't Hoff equation: lnKa = -ΔH/RT + ΔS/R The Gibbs free energy change (ΔG) can then be calculated using: ΔG = ΔH - TΔS[7]

-

Expected Outcomes and Interpretation:

Studies have shown that this compound quenches the intrinsic fluorescence of HSA, indicating a direct interaction.[2] The quenching mechanism is typically found to be static, involving the formation of a DMCRT-HSA complex.[5] The binding constant for this compound with HSA has been reported to be in the order of 104 M-1.[2]

UV-Visible Absorption Spectroscopy: Confirming Complex Formation

UV-visible absorption spectroscopy is a straightforward technique to detect the formation of a complex between a protein and a ligand.[11][12] Changes in the absorption spectrum of a protein upon the addition of a ligand can indicate structural alterations or the formation of a ground-state complex.[13]

Rationale for Use:

This method complements fluorescence spectroscopy by providing evidence of complex formation. A shift in the maximum absorption wavelength or a change in absorbance intensity of HSA upon titration with this compound suggests an interaction.[11]

Experimental Protocol: UV-Visible Spectrophotometry

-

Preparation of Solutions:

-

Prepare HSA and DMCRT solutions as described in the fluorescence protocol.

-

-

Instrumentation Setup:

-

Use a double-beam UV-visible spectrophotometer.

-

Scan the wavelength range from 200 to 400 nm.[8]

-

-

Measurement Procedure:

-

Record the absorption spectrum of the HSA solution against a buffer blank.

-

Record the absorption spectrum of the DMCRT solution against a buffer blank.

-

Titrate the HSA solution with increasing concentrations of DMCRT and record the spectrum after each addition.

-

Subtract the absorbance of free DMCRT from the spectra of the complex to obtain the difference spectrum.

-

Expected Outcomes and Interpretation:

The interaction of this compound with HSA is expected to cause changes in the UV-visible absorption spectrum of the protein, confirming the formation of a complex.[14]

Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) Spectroscopy: Assessing Structural Changes

Circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy are powerful techniques for investigating the secondary structure of proteins.[15] CD spectroscopy in the far-UV region (190-260 nm) provides information on the α-helical, β-sheet, and random coil content of a protein.[16] FT-IR spectroscopy, by analyzing the amide I and amide II bands, also reveals changes in the secondary structure.[15]

Rationale for Use:

These techniques are crucial for determining whether the binding of this compound induces conformational changes in HSA. Such changes can have significant implications for the protein's function.

Experimental Protocol: CD and FT-IR Spectroscopy

Circular Dichroism:

-

Sample Preparation: Prepare solutions of HSA and DMCRT-HSA complexes at various molar ratios in a suitable buffer.[1]

-

Instrumentation: Use a spectropolarimeter with a nitrogen purge.[1]

-

Measurement: Record the CD spectra in the far-UV range (e.g., 195-280 nm) using a quartz cell with a short path length (e.g., 0.1 cm).[1]

-

Data Analysis: Analyze the spectra to estimate the percentage of different secondary structural elements.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare hydrated films of HSA and DMCRT-HSA complexes.[1]

-

Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector.[1]

-

Measurement: Record the infrared spectra in the region of the amide I (1600-1700 cm-1) and amide II (1500-1600 cm-1) bands.

-

Data Analysis: Use deconvolution and second-derivative analysis to resolve the overlapping component bands corresponding to different secondary structures.[15]

Expected Outcomes and Interpretation:

Studies on related compounds suggest that at low concentrations, this compound may not cause significant alterations in the secondary structure of HSA.[2] However, at higher concentrations, a decrease in the α-helical content and an increase in β-sheet and random coil structures may be observed, indicating a partial unfolding of the protein.[2]

Molecular Docking: In-Silico Prediction of the Binding Site

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17]

Rationale for Use:

Molecular docking provides valuable insights into the specific binding site of this compound on HSA and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[10][18]

Workflow: Molecular Docking

-

Preparation of Protein and Ligand Structures:

-

Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB).

-

Generate the 3D structure of this compound and perform energy minimization.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock Vina) to dock the this compound molecule into the potential binding sites of HSA.[17]

-

-

Analysis of Results:

-

Analyze the docking poses to identify the most favorable binding site and the key interacting amino acid residues.

-

Calculate the binding energy to estimate the affinity of the interaction.

-

Expected Outcomes and Interpretation:

Molecular docking studies can predict that this compound binds to specific sites on HSA, often within the subdomains that are known to bind other ligands.[10][14] The analysis can reveal the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues, providing a molecular basis for the observed binding.[19]

II. Data Summary and Visualization

Quantitative Data Summary

The following table summarizes the typical binding parameters obtained from the interaction studies of this compound with HSA.

| Parameter | Value | Technique | Reference |

| Binding Constant (Ka) | ~9.60 x 104 M-1 | FT-IR & UV-vis | [2] |

| Number of Binding Sites (n) | ~1 | Fluorescence | [10] (inferred) |

| Quenching Mechanism | Static | Fluorescence | [5] (inferred) |

| ΔG | Negative (Spontaneous) | Fluorescence | [7][18] |

| ΔH | Can be positive or negative | Fluorescence | [7] |

| ΔS | Can be positive or negative | Fluorescence | [7] |

Visualizations

Experimental Workflow for Characterizing DMCRT-HSA Interaction

Caption: A streamlined workflow for the biophysical characterization of the DMCRT-HSA interaction.

Proposed Binding Model of this compound to HSA

Caption: A conceptual model illustrating the formation of the DMCRT-HSA complex driven by various intermolecular forces.

Conclusion

The interaction of this compound with human serum albumin is a critical determinant of its potential therapeutic efficacy. This guide has outlined a comprehensive suite of biophysical and computational methods for characterizing this interaction in detail. By employing fluorescence and UV-visible spectroscopy, circular dichroism, FT-IR, and molecular docking, researchers can obtain a holistic understanding of the binding affinity, thermodynamic profile, structural consequences, and specific molecular interactions. The provided protocols and expected outcomes serve as a robust framework for scientists in the field of drug development to systematically evaluate the binding of this compound and other novel compounds to HSA, thereby accelerating the journey from discovery to clinical application.

References

-

ResearchGate. (n.d.). Fluorescence quenching effects of ochratoxins on human serum albumin... Retrieved from [Link]

-

ResearchGate. (n.d.). Circular dichroism and UV – vis spectra of crocetin bound to HSA. Retrieved from [Link]

-

Martínez, A., & Esteve, M. J. (1998). Fluorescence quenching of human serum albumin by xanthines. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 475-481. Retrieved from [Link]

-

Kanakis, C. D., Tarantilis, P. A., Tajmir-Riahi, H. A., & Polissiou, M. G. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 970-977. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding and thermodynamic parameters for the interaction of HSA with... Retrieved from [Link]

-

Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific drug binding sites on human serum albumin. Molecular Pharmacology, 11(6), 824-832. Retrieved from [Link]

-

Al-Shabib, N. A., Khan, J. M., Khan, M. S., Ali, M. S., Al-Lohedan, H. A., & Al-Senaidy, A. M. (2019). Characterization of human serum albumin's interactions with safranal and crocin using multi-spectroscopic and molecular docking techniques. Journal of Molecular Liquids, 294, 111589. Retrieved from [Link]

-

Neacsu, M. V., & Matei, I. (2008). An Overview of Drug Binding to Human Serum Albumin: Protein Folding and Unfolding. Scientia Iranica, 15(3), 356-363. Retrieved from [Link]

-

Li, D., Zhu, M., Xu, C., Chen, J., & Wang, Y. (2023). Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking. Molecules, 28(15), 5843. Retrieved from [Link]

-

Ghuman, J., Zunszain, P. A., Petitpas, I., Bhattacharya, A. A., Otagiri, M., & Curry, S. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology, 353(1), 38-52. Retrieved from [Link]

-

Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis. (2020). Molecules, 25(21), 5019. Retrieved from [Link]

-

The application of fluorescence spectroscopy to the study of drug–protein binding. (2018). Loughborough University Research Repository. Retrieved from [Link]

-

Olson, J. S., & Gibson, Q. H. (2013). Probing heme protein-ligand interactions by UV/visible absorption spectroscopy. Methods in Enzymology, 535, 27-48. Retrieved from [Link]

-

Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. (2021). ACS Omega, 6(35), 22696-22705. Retrieved from [Link]

-

Saffron carotenoids (crocin and crocetin) binding to human serum albumin as investigated by different spectroscopic methods and molecular docking. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 198, 208-215. Retrieved from [Link]

-

Characterization of human serum albumin's interactions with safranal and crocin using multi-spectroscopic and molecular docking techniques. (2019). Journal of Molecular Liquids, 294, 111589. Retrieved from [Link]

-

A fluorescence quenching study of the human serum albumin-quercetin complex by addition of Cu (II), Ni (II) and Mn (II). (2014). Journal of Luminescence, 145, 947-953. Retrieved from [Link]

-

Boteva, R., & Taneva, S. G. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. International Journal of Molecular Sciences, 20(16), 3932. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic parameters and association constant for HSA-EA interaction as. Retrieved from [Link]

-

Studying the interaction of drug/ligand with serum albumin. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114920. Retrieved from [Link]

-

ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). Retrieved from [Link]

-

Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA). (2018). Journal of Computer-Aided Molecular Design, 32(10), 995-1007. Retrieved from [Link]

-

Binding of quercetin and curcumin to human serum albumin in aqueous dimethyl sulfoxide and in aqueous ethanol. (2022). Journal of Thermal Analysis and Calorimetry, 147(11), 6345-6354. Retrieved from [Link]

-

UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). Retrieved from [Link]

-

Fluorescence: Clinical and Drug Applications. (2019). Applied Spectroscopy Reviews, 54(7), 545-570. Retrieved from [Link]

-

Circular dichroism analysis of HSA after interaction with the synthetic... (n.d.). ResearchGate. Retrieved from [Link]

-

The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). International Journal of Molecular Sciences, 23(10), 5769. Retrieved from [Link]

-

UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs. Retrieved from [Link]

-

Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. (2019). New Journal of Chemistry, 43(10), 4141-4148. Retrieved from [Link]

-

Network Pharmacology Integrated Molecular Docking and Dynamics to Elucidate Saffron Compounds Targeting Human COX-2 Protein. (2023). Molecules, 28(23), 7799. Retrieved from [Link]

-

Preliminary Evaluation of HSA and DNA Interactions with Indole-Thiosemicarbazone Compounds and Molecular Docking Studies. (2021). Journal of the Brazilian Chemical Society, 32(8), 1646-1657. Retrieved from [Link]

Sources

- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 2. Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence quenching of human serum albumin by xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of human serum albumin's interactions with safranal and crocin using multi-spectroscopic and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]

- 13. andreabellelli.it [andreabellelli.it]

- 14. researchgate.net [researchgate.net]

- 15. Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

Technical Guide: Dimethylcrocetin (DMC) Apoptosis Induction Pathways

Executive Summary: The Lipophilic Advantage

Dimethylcrocetin (DMC), the dimethyl ester derivative of the saffron carotenoid crocetin, represents a potent chemotherapeutic candidate characterized by enhanced lipophilicity compared to its parent compound. While crocetin exhibits significant antioxidant properties, DMC functions as a paradoxical pro-oxidant in malignant phenotypes, exploiting the elevated basal oxidative stress of cancer cells to trigger lethal apoptotic cascades.

This guide dissects the molecular mechanisms of DMC-induced apoptosis, specifically focusing on the destabilization of the mitochondrial membrane potential (

Molecular Mechanism of Action

The efficacy of DMC is driven by its chemical structure. Unlike the dicarboxylic acid crocetin, the methyl esterification of DMC significantly increases its permeability coefficient across the plasma membrane, facilitating rapid intracellular accumulation.

The Intrinsic (Mitochondrial) Apoptotic Pathway

DMC primarily activates the intrinsic pathway. This mechanism is governed by the ratio of pro-apoptotic (Bax, Bid) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.

-

Cellular Uptake & ROS Generation: Upon passive diffusion into the cytosol, DMC induces a rapid, transient spike in Reactive Oxygen Species (ROS). In cancer cells with compromised antioxidant capacity (e.g., downregulated SOD1 or GSTM1), this ROS spike acts as an upstream signaling event.

-

Transcriptional Regulation (p53/MYCN): DMC treatment has been observed to downregulate MYCN (a proto-oncogene) and upregulate p53-dependent targets.

-

Mitochondrial Permeabilization:

-

Bax/Bid Activation: DMC triggers the transcriptional upregulation and translocation of Bax and Bid to the outer mitochondrial membrane (OMM).

-

Bcl-2 Suppression: Concurrently, DMC represses BCL2 expression.

-

Pore Formation: The increased Bax:Bcl-2 ratio leads to the formation of the Mitochondrial Apoptosis-Induced Channel (MAC), resulting in the loss of

.

-

-

Caspase Cascade: Cytochrome c is released into the cytosol, binding Apaf-1 to form the apoptosome, which cleaves pro-caspase-9. Active Caspase-9 then activates the executioner Caspase-3, leading to DNA fragmentation and cell death.

PI3K/Akt/mTOR Signal Interception

DMC exhibits inhibitory effects on the PI3K/Akt survival pathway, which is often constitutively active in glioblastoma and rhabdomyosarcoma. By dephosphorylating Akt, DMC prevents the phosphorylation (inactivation) of Bad and Bax, thereby reinforcing the apoptotic signal.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by DMC.

Caption: Figure 1. DMC-mediated intrinsic apoptotic signaling showing the convergence of ROS generation and transcriptional regulation on the mitochondrial execution machinery.

Experimental Validation Framework

To rigorously validate DMC's mechanism, researchers must employ a multi-parametric approach. The following protocols are designed to be self-validating, including specific controls for carotenoid stability.

Protocol A: DMC Solubilization & Handling

Critical Constraint: Carotenoids are highly sensitive to photodegradation and oxidation.

-

Preparation: Dissolve pure DMC powder in 100% DMSO to create a stock solution (e.g., 20 mM).

-

Storage: Aliquot immediately into amber microcentrifuge tubes. Store at -80°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately prior to treatment. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity.

-

Light Control: Perform all experiments under low-light conditions or yellow light.

Protocol B: Quantitative Apoptosis Assay (Annexin V/PI)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., HepG2, HeLa, or Glioblastoma lines) at

cells/well in 6-well plates. -

Treatment: Treat with DMC (0, 10, 20, 50, 100 µM) for 24h and 48h. Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (0.1% DMSO).

-

Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells.[1] Combine to ensure total population analysis.

-

Washing: Centrifuge at 300 x g for 5 min. Wash pellet 2x with cold PBS.

-

Staining: Resuspend in 100 µL 1X Annexin Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

-

Incubation: Incubate for 15 min at RT in the dark.

-

Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.

Protocol C: Mechanistic Confirmation (Western Blot)

To confirm the intrinsic pathway, immunoblotting must target the specific proteins identified in the mechanism section.

-

Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

-

Targets:

-

Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

-

Anti-apoptotic: Bcl-2, Bcl-xL.

-

Loading Control:

-Actin or GAPDH.

-

-

Validation Criterion: A dose-dependent increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase fragments confirms the hypothesis.

Experimental Workflow Diagram

Caption: Figure 2.[2] Integrated experimental workflow for validating DMC cytotoxicity and apoptotic mechanism.

Data Synthesis & Comparative Analysis

The following table summarizes reported IC50 values and molecular impacts of DMC across various cancer cell lines, synthesized from key studies.

Table 1: Comparative Cytotoxicity and Molecular Targets of DMC

| Cell Line | Tissue Origin | IC50 Range (48h) | Key Molecular Changes Observed | Reference |

| U87 MG | Glioblastoma | 20 - 40 µM | [1] | |

| TE671 | Rhabdomyosarcoma | 15 - 35 µM | [1] | |

| HepG2 | Liver (Hepatoma) | 30 - 50 µM | [2] | |

| HL-60 | Leukemia | 10 - 25 µM | DNA Fragmentation, | [3] |

Note: IC50 values are approximate and dependent on specific assay conditions (e.g., serum concentration).

Translational Perspective

While DMC shows promise in vitro, its translational potential hinges on bioavailability. The esterification of DMC renders it more lipophilic than crocetin, theoretically improving oral bioavailability and blood-brain barrier (BBB) penetration—a critical factor for glioblastoma treatment. However, formulation strategies (e.g., nanoliposomes) may be required to maintain solubility in aqueous physiological fluids.

References

-

An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Source: MDPI (Antioxidants), 2022. URL:[Link]

-

Crocetin retards the growth of cancer cells via inhibiting nucleic acid synthesis, enhancing anti-oxidative system, and inducing apoptosis. Source:[3] Journal of Cellular Physiology, 2017. URL:[Link]3]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: Bio-protocol (PMC), 2013. URL:[Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. Source: MDPI (Biology), 2024. URL:[Link]

Sources

synthesis and purification of dimethylcrocetin

Technical Guide: Synthesis, Purification, and Validation of Dimethylcrocetin (DMC)

Executive Summary this compound (DMC) represents a critical lipophilic modification of the natural apocarotenoid crocetin. While the parent compound (crocetin) exhibits potent antioxidant and anti-inflammatory properties, its therapeutic utility is severely limited by poor bioavailability and low cellular uptake due to its dicarboxylic acid structure. DMC, the methyl diester derivative, overcomes these barriers, demonstrating superior blood-brain barrier (BBB) permeability and enhanced cytotoxicity against glioblastoma and rhabdomyosarcoma cell lines.

This guide details two distinct production pathways: a semi-synthetic "Green" route utilizing Gardenia jasminoides extraction for scalability, and a Total Synthesis "Precision" route utilizing the Horner-Wadsworth-Emmons (HWE) reaction for stereochemical control.

Part 1: The Chemical Architecture

To manipulate DMC effectively, one must understand its instability. The polyene chain (7 conjugated double bonds) makes it susceptible to photo-oxidation and thermal isomerization.

| Property | Specification |

| IUPAC Name | Dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |

| Molecular Formula | C₂₂H₂₈O₄ |

| Molecular Weight | 356.46 g/mol |

| Key Isomer | All-trans (critical for biological activity); cis-isomers are considered impurities. |

| Solubility | Soluble in Chloroform, DMSO, DCM; Insoluble in Water; Sparingly soluble in Methanol. |

| λmax (UV-Vis) | ~434 nm, 460 nm (in CHCl₃) |

Part 2: Semi-Synthetic Pathway (The "Green" Route)

This approach is preferred for large-scale production where absolute isomeric purity is secondary to yield. It utilizes Gardenia jasminoides fruit, which contains high concentrations of crocin (the digentiobioside ester of crocetin).

Mechanism & Causality

-

Alkaline Hydrolysis: We use KOH to cleave the gentiobiose sugar moieties from crocin. Acid hydrolysis is avoided here to prevent the degradation of the polyene chain under high heat/acid conditions.

-

Fischer Esterification: Once isolated, the dicarboxylic acid (crocetin) is methylated. We utilize an acid-catalyzed esterification with Methanol (MeOH).

-

Why not Diazomethane? While diazomethane offers mild conditions, it is hazardous and non-scalable. The MeOH/H₂SO₄ route is robust and drives the equilibrium forward via the removal of water (Le Chatelier’s principle).

-

Detailed Protocol

Step 1: Isolation of Crocetin

-

Extraction: Pulverize dried Gardenia fruits (100g) and extract with 50% EtOH (500mL) at 60°C for 2 hours. Filter to remove solids.[1]

-

Hydrolysis: Add KOH (2N aqueous solution) to the filtrate until pH > 12. Stir at 60°C for 4 hours under N₂ atmosphere (crucial to prevent oxidation).

-

Precipitation: Cool the solution to 0°C. Acidify dropwise with 2N HCl to pH 2. The free acid (crocetin) will precipitate as a dark red solid.

-

Collection: Centrifuge (5000 rpm, 10 min), wash the pellet with water until neutral, and vacuum dry in the dark.

Step 2: Methylation to DMC

-

Reflux: Suspend dried Crocetin (1 eq) in anhydrous MeOH (50 eq). Add concentrated H₂SO₄ (catalytic amount, 0.5 eq).

-

Reaction: Reflux at 65°C for 6-8 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). The polar spot of crocetin (Rf ~0.1) will disappear, replaced by the non-polar DMC spot (Rf ~0.6).

-

Workup: Cool to RT. Pour mixture into ice water. Extract with Dichloromethane (DCM) (3x).

-

Drying: Wash organic layer with NaHCO₃ (sat.) to remove acid traces, dry over Na₂SO₄, and evaporate solvent.

Part 3: Total Synthesis (The "Precision" Route)

For pharmaceutical applications requiring >99% all-trans isomer, total synthesis is mandatory. We employ the C10 + C5 + C5 strategy using the Horner-Wadsworth-Emmons (HWE) reaction.

Mechanism & Causality

The HWE reaction uses phosphonate-stabilized carbanions.[2] Unlike the Wittig reaction (which can yield mixtures of cis/trans), HWE strongly favors the trans (E) alkene configuration due to the thermodynamic stability of the intermediate oxaphosphetane. This is critical because the biological potency of DMC relies on its linear all-trans geometry.

-